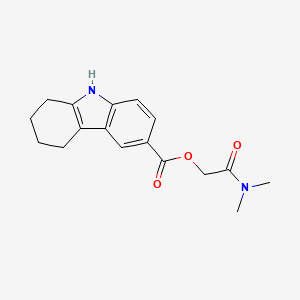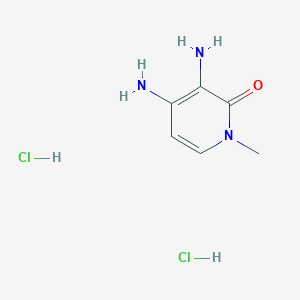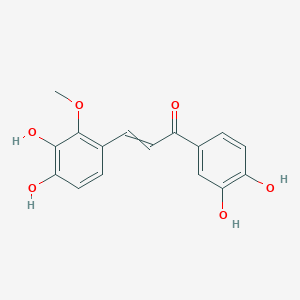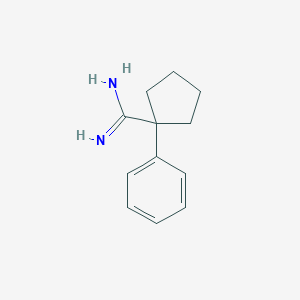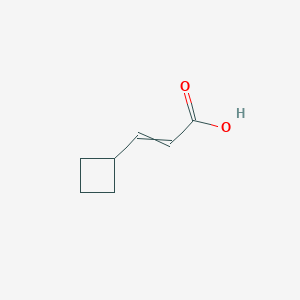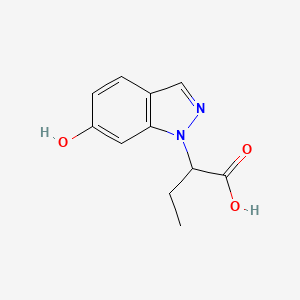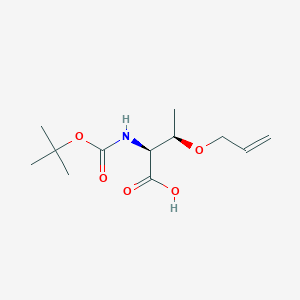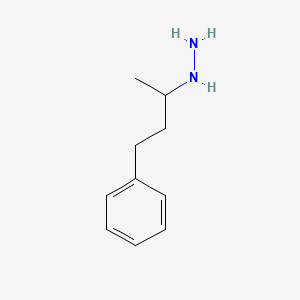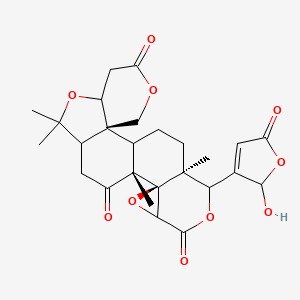![molecular formula C14H24KNO5 B12439576 Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate](/img/structure/B12439576.png)
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the tert-butoxycarbonyl (Boc) protecting group, and subsequent functionalization to introduce the methoxy and methyl groups. The final step involves the formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and functional group integrity.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry and functional groups allow it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-hydroxy-2-methyl-propanoate: Similar structure but with a hydroxy group instead of a methoxy group.
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-ethoxy-2-methyl-propanoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Potassium (2R,3R)-3-[(2S)-1-tert-butoxycarbonylpyrrolidin-2-yl]-3-methoxy-2-methyl-propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Eigenschaften
Molekularformel |
C14H24KNO5 |
|---|---|
Molekulargewicht |
325.44 g/mol |
IUPAC-Name |
potassium;(2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoate |
InChI |
InChI=1S/C14H25NO5.K/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4;/h9-11H,6-8H2,1-5H3,(H,16,17);/q;+1/p-1/t9-,10+,11-;/m1./s1 |
InChI-Schlüssel |
QZWFSDYIQXUVAN-QJQMQQLTSA-M |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)[O-].[K+] |
Kanonische SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


